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Executive Summary
5-Chloro-3-hydroxypyridine (5-Cl-3-HP) is a critical heterocyclic building block, frequently

employed in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling

and nucleophilic substitution.[1] Despite its structural simplicity, the molecule exhibits complex

solubility behavior due to its amphoteric nature (pyridine nitrogen + phenolic hydroxyl) and

moderate lipophilicity (LogP ~1.4).[5][6]

This guide addresses the scarcity of public quantitative solubility datasets for 5-Cl-3-HP by

providing:

A Predictive Solubility Landscape based on structural analogs (3-hydroxypyridine, 2-chloro-

3-pyridinol).[6]

A Self-Validating Experimental Protocol for generating high-precision solubility data (Laser

Monitoring Method).

A Thermodynamic Modeling Framework to derive enthalpy (
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) and entropy (

) of dissolution for process scale-up.

Chemical Identity & Physicochemical Profile
Before establishing solubility protocols, the fundamental solid-state properties must be defined

to ensure material integrity during testing.[5][6]

Property Value / Description Source/Note

CAS Number 74115-12-1 Registry

Molecular Formula

C

H

ClNO

MW: 129.54 g/mol

Appearance
Light yellow to brown

crystalline powder
Oxidizes slightly in air

Melting Point 160–162 °C
Critical for fusion enthalpy

calcs

pKa (Predicted) ~8.37 (Phenolic OH)
Zwitterionic potential at neutral

pH

LogP 1.40 Moderately lipophilic

H-Bond Donors 1 (Phenolic -OH) Solvent interaction site

H-Bond Acceptors 2 (Pyridine N, Oxygen) Solvent interaction site
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Process Insight: The melting point of 160–162 °C indicates a stable crystal lattice.[6] High lattice

energy often correlates with lower solubility in non-polar solvents, necessitating the use of protic

or dipolar aprotic solvents for effective dissolution.[6]

Predictive Solubility Landscape
In the absence of a specific mole-fraction dataset, we utilize the General Solubility Equation

(GSE) and analog benchmarking (vs. 3-Hydroxypyridine and 2-Chloro-3-pyridinol) to construct

a hierarchy for solvent selection.

Solvent Class Suitability Ranking
Tier 1 (High Solubility): Dipolar Aprotic Solvents (DMSO, DMF).[6] Disruption of strong lattice

energy via dipole interactions.[6]

Tier 2 (Moderate-High): Short-chain Alcohols (Methanol, Ethanol). Hydrogen bonding with

the pyridine nitrogen and phenolic oxygen.[6]

Tier 3 (Moderate): Polar Esters (Ethyl Acetate).[6] Useful for crystallization/purification.[5][6]

Tier 4 (Low): Non-polar Hydrocarbons (Hexane, Toluene).[6] Limited interaction with the

polar core.[6]

Predicted Solubility Trends (Process Design)
Water: pH-dependent.[2][6] Moderate solubility at neutral pH; significantly increased at pH >

9 (phenolate formation) or pH < 4 (pyridinium formation).[6]

Temperature Sensitivity: Solubility is expected to follow an exponential increase with

temperature (van't Hoff behavior), particularly in alcohols (MeOH/EtOH), making Cooling

Crystallization a viable purification strategy.[5][6]
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Experimental Protocol: Laser Monitoring Method
To generate precise mole-fraction solubility data (

), the Laser Monitoring Observation Technique is superior to static gravimetric methods due to
its speed and reproducibility.[5][6]

Principle
The dissolution of solid solute causes the scattering of a laser beam to cease (or transmission

to maximize) once the "clear point" is reached.[5][6] This dynamic method eliminates sampling

errors associated with filtration in static methods.[6]

Workflow Diagram

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination

Start: Weigh Solute (m1)
& Solvent (m2)

Jacketed Vessel
(Temp Control ±0.05 K)

Ramp Temp (0.5 K/min)
Continuous Stirring

Laser Transmissivity
Monitoring

Detect Clear Point
(Max Transmission)

Record T_eq
Calculate x_i

Add Solvent (Dilution)
Repeat for Next PointNew Composition

Click to download full resolution via product page

Step-by-Step Methodology
Preparation: Calibrate the analytical balance (uncertainty

g) and the thermometer (

K).

Loading: Place a known mass of 5-Cl-3-HP (

) and solvent (

) into a double-jacketed glass vessel equipped with a magnetic stirrer.

Setup: Position the laser source and light intensity meter on opposite sides of the vessel.
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Heating: Circulate water through the jacket to increase temperature slowly (

K/h near saturation) while stirring.

Detection: Monitor the laser intensity. The transition from a scattering suspension to a clear

solution indicates the saturation temperature (

).[6]

Iteration: Add a known amount of solvent to the vessel (diluting the mixture) and repeat the

heating cycle to obtain the next data point (

vs

).

Thermodynamic Modeling Framework
Once experimental data (

) is obtained, thermodynamic parameters must be derived to model the dissolution process for
scale-up.[5][6]

Modified Apelblat Equation
The empirical Modified Apelblat Equation is the industry standard for correlating solubility data,

accounting for the non-ideal behavior of the solution.[6]

: Mole fraction solubility.[5][6]

: Absolute temperature (K).[5][6][7][8]

: Empirical model parameters derived via regression analysis.

Validation: A Relative Average Deviation (RAD)

indicates a valid model.[5][6]

Thermodynamic Functions (Van't Hoff Analysis)
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To determine if the dissolution is endothermic (requires heat) or spontaneous, calculate the

Gibbs energy (

), Enthalpy (

), and Entropy (

).[5][6]

Interpretation for 5-Cl-3-HP:

Positive

: Endothermic dissolution.[5][6] Solubility increases with temperature (Standard for this class
of compounds).[6][8]

Positive

: Entropy-driven process (disorder increases as crystal lattice breaks).[5][6]

Thermodynamic Logic Flow
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Figure 2: Thermodynamic Parameter Extraction from Solubility Data
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Process Implications & Applications
Crystallization Strategy
Given the predicted steep solubility curve in alcohols (EtOH/MeOH):

Cooling Crystallization: Highly effective.[6] Dissolve at near-boiling and cool to 0-5 °C. High

recovery yield expected.

Anti-Solvent Crystallization: If using a high-solubility solvent like DMSO, water can serve as

an effective anti-solvent (due to the "moderate" aqueous solubility of the neutral species),

precipitating the product efficiently.[5][6]

pH Sensitivity[6]
Acidic Conditions: Protonation of the pyridine nitrogen (
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) increases water solubility drastically.[5][6]

Basic Conditions: Deprotonation of the phenolic hydroxyl (

) forms the phenolate anion, also increasing water solubility.[5][6]

Isolation: To maximize yield during precipitation from water, adjust pH to the isoelectric point

(approx pH 6–7) where the neutral, least soluble species dominates.[5][6]
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Need Custom Synthesis?
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Sources

1. chem960.com [chem960.com]

2. 3-Hydroxypyridine CAS#: 109-00-2 [amp.chemicalbook.com]

3. 2-Chloro-3-fluoro-5-hydroxypyridine | Properties, Applications & Supplier China | High-
Purity Pyridine Derivatives [pipzine-chem.com]

4. 74115-12-1|5-Chloro-3-hydroxypyridine|BLD Pharm [bldpharm.com]

5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-3-cyanopyridine
https://www.benchchem.com/product/b146418?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6852775.htm
https://www.benchchem.com/product/b146418?utm_src=pdf-body
https://www.benchchem.com/product/b146418?utm_src=pdf-custom-synthesis
https://www.chem960.com/lang_en/cas_99903023/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB6852775_EN.htm
https://www.pipzine-chem.com/products/pyridine/2-chloro-3-fluoro-5-hydroxypyridine.html
https://www.pipzine-chem.com/products/pyridine/2-chloro-3-fluoro-5-hydroxypyridine.html
https://www.bldpharm.com/products/74115-12-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 3-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

8. researchgate.net [researchgate.net]

9. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

To cite this document: BenchChem. [Solubility Profiling & Thermodynamic Analysis of 5-
Chloro-3-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146418#solubility-data-for-5-chloro-3-
hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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